Pindobind
CAS No.: 106469-52-7
VCID: VC0011886
Molecular Formula: C23H34BrN3O3
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Pindobind is a compound developed by researchers associated with Stanford University . It is identified as a central nervous system depressant . Animal studies indicate that Pindobind reduces offensive actions, such as chasing, and also decreases the tendency to evade when stimulated . Pharmacologically, it functions as an irreversible beta blocker and an irreversible 5-HT1A receptor antagonist . Pindobind shares a similar suffix with Pindolol, a moderately lipophilic beta blocker . Pindolol is non-cardioselective and possesses intrinsic sympathomimetic actions . CTDbase lists Pindobind as one of the chemicals related to Pindolol . As a research assistant, when preparing a resume, it is essential to highlight research skills, knowledge of research methodologies, and the ability to work independently . A strong resume should showcase analytical prowess and teamwork . It's also helpful to use action verbs such as analyzed, collaborated, conducted, and interpreted to effectively present experiences and contributions . |
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CAS No. | 106469-52-7 |
Product Name | Pindobind |
Molecular Formula | C23H34BrN3O3 |
Molecular Weight | 480.4 g/mol |
IUPAC Name | 2-bromo-N-[4-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]propan-2-yl]-1-methylcyclohexyl]acetamide |
Standard InChI | InChI=1S/C23H34BrN3O3/c1-22(2,16-7-10-23(3,11-8-16)27-21(29)13-24)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) |
Standard InChIKey | XSAGAZCYTLNCEN-UHFFFAOYSA-N |
SMILES | CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC3=C2C=CN3)O)NC(=O)CBr |
Canonical SMILES | CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC3=C2C=CN3)O)NC(=O)CBr |
Synonyms | N(1)-(bromoacetyl)-N(8)-(3-(4-indolyloxy)-2-hydroxypropyl)-(Z)-1,8-diamino-4-menthane pindobind pindobind 5-hydroxytryptamine(1A) |
PubChem Compound | 4827 |
Last Modified | Feb 18 2024 |
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